Dimethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)benzene-1,4-dicarboxylate
Overview
Description
Dimethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)benzene-1,4-dicarboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of dimethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)benzene-1,4-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde, followed by cyclization and esterification reactions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Dimethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)benzene-1,4-dicarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Dimethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)benzene-1,4-dicarboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant biological activities, including enzyme inhibition and anticancer effects.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
dimethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-25-16(23)10-4-5-11(17(24)26-2)13(8-10)20-15(22)12-9-19-21-7-3-6-18-14(12)21/h3-9H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZHHKIZWOIGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C3N=CC=CN3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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